[2-(Benzylamino)phenyl]methanol
Overview
Description
[2-(Benzylamino)phenyl]methanol: is an organic compound with the molecular formula C14H15NO It consists of a benzylamino group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-Aminobenzyl Alcohol: One common method involves the benzylation of 2-aminobenzyl alcohol. This can be achieved by reacting 2-aminobenzyl alcohol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction of 2-(Benzylamino)benzaldehyde: Another method involves the reduction of 2-(benzylamino)benzaldehyde using a reducing agent like sodium borohydride. This reaction is also carried out in an organic solvent such as ethanol at room temperature.
Industrial Production Methods: Industrial production methods for [2-(Benzylamino)phenyl]methanol are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include manganese dioxide and chromium trioxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products:
Oxidation: 2-(Benzylamino)benzaldehyde or 2-(Benzylamino)acetophenone.
Reduction: 2-(Benzylamino)phenylethylamine.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(Benzylamino)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving amine and alcohol functionalities.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which [2-(Benzylamino)phenyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its benzylamino and hydroxyl groups, affecting molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
[2-(Methylamino)phenyl]methanol: Similar structure but with a methyl group instead of a benzyl group.
[2-(Ethylamino)phenyl]methanol: Similar structure but with an ethyl group instead of a benzyl group.
[2-(Phenylamino)phenyl]methanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in [2-(Benzylamino)phenyl]methanol provides unique steric and electronic properties, making it distinct from its methyl, ethyl, and phenyl analogs. This can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
[2-(benzylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGAWSZFRYTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304460 | |
Record name | [2-(benzylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-07-2 | |
Record name | NSC165833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2-(benzylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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